3-Cyclopropoxy-2-methyl-4-(trifluoromethyl)pyridine
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Overview
Description
3-Cyclopropoxy-2-methyl-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C10H10F3NO. It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group, a methyl group, and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone . The reaction conditions often require the presence of a base and a catalyst, such as palladium, to facilitate the formation of the trifluoromethylated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-methyl-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the cyclopropoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, difluoromethylated pyridines, and various substituted pyridine derivatives .
Scientific Research Applications
3-Cyclopropoxy-2-methyl-4-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-methyl-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, as it can interact with enzymes and receptors within cells. The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate enzyme activity and receptor binding is of significant interest .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: This compound is similar in structure but lacks the cyclopropoxy and methyl groups.
2-Fluoro-4-(trifluoromethyl)pyridine: It contains a fluorine atom instead of the cyclopropoxy group.
2-(Trifluoromethyl)pyridine-3-carboxylic acid: This compound has a carboxylic acid group instead of the cyclopropoxy and methyl groups.
Uniqueness
3-Cyclopropoxy-2-methyl-4-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H10F3NO |
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Molecular Weight |
217.19 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-methyl-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H10F3NO/c1-6-9(15-7-2-3-7)8(4-5-14-6)10(11,12)13/h4-5,7H,2-3H2,1H3 |
InChI Key |
ITYBMILICAGRAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1OC2CC2)C(F)(F)F |
Origin of Product |
United States |
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